molecular formula C9H4Cl2FN3O B038348 2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine CAS No. 112748-46-6

2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine

Cat. No. B038348
CAS RN: 112748-46-6
M. Wt: 260.05 g/mol
InChI Key: AXBBKPROLZJRKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine, a related compound, demonstrates the versatility of triazine derivatives in chemical synthesis. This compound is synthesized in two steps from 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol, showcasing the reactivity of the triazine ring towards nucleophilic substitution reactions (Thorat, Bhong, & Karade, 2013). Another example includes the synthesis of 2,4,6-tris(4-aminophenoxy)-1,3,5-triazine, achieved through nucleophilic substitution of cyanuric chloride with p-nitrophenol followed by reduction (Jia-bao, 2010).

Molecular Structure Analysis

The molecular structure of triazine derivatives, including 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine, is characterized by the presence of hydrogen bonds and π-π interactions, contributing to their stability and potential for forming complex molecular assemblies. For instance, the crystal structures of related compounds exhibit C–H...F and C–H...π hydrogen bonds, forming dimeric Piedfort Units (PUs) and extended two-dimensional networks (Boese, Desiraju, Jetti, Kirchner, Ledoux, Thalladi, & Zyss, 2002).

Chemical Reactions and Properties

Triazine derivatives participate in various chemical reactions, highlighting their reactivity and utility as intermediates. For example, the use of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine in chlorination and oxidation reactions demonstrates the potential of triazine-based compounds for functional group transformations under mild conditions (Thorat, Bhong, & Karade, 2013).

Physical Properties Analysis

The physical properties of triazine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. For instance, the crystal structure analysis of related compounds reveals their noncentrosymmetric nature and potential for nonlinear optical (NLO) applications, which are significant for materials science (Boese et al., 2002).

Chemical Properties Analysis

The chemical properties of 2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine and related compounds, such as reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions, are key to their applications in organic synthesis. Their potential as reagents or intermediates in the synthesis of complex organic molecules is highlighted by their involvement in reactions leading to the formation of compounds with antimicrobial activity or as building blocks for high-performance materials (Thorat, Bhong, & Karade, 2013).

Scientific Research Applications

  • Photoinitiation in Acrylic Adhesives : It is used as a photoinitiator for UV-crosslinking of acrylic pressure-sensitive adhesives and as a co-initiator in polymerization processes (Kabatc, Czech, & Kowalczyk, 2011).

  • Intermediate in Synthesis : It serves as a useful intermediate in synthesizing various chemical compounds, including 2-methylamino-4-methoxyl-6-methyl-triazine (Lei Zhi-jiang, 2004).

  • Condensation Agent in Amide Synthesis : As Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT), it is used in amide synthesis, offering two active sites on the triazine ring for amidation (Zhang & Lu, 2006).

  • Recyclable Iodine Reagent : 2,4,6-Tris[(4-dichloroiodo)phenoxy]-1,3,5-triazine functions as a recyclable iodine reagent for chlorination and oxidation reactions (Thorat, Bhong, & Karade, 2013).

  • Synthesis of 1,3,5-Triazine Derivatives and Polymers : It acts as a precursor for synthesizing 1,3,5-triazine derivatives and their polymers, contributing to the field of polymer chemistry (Ninagawa, Kawazoe, & Matsuda, 1979).

  • Materials for Nonlinear Optics : The crystal structures of triazine derivatives have applications in octupolar nonlinear optics (Boese et al., 2002).

  • Antiviral Activity : Exhibiting inhibitory effects on viruses like vaccinia virus and encephalomyocarditis virus, and activity against Trichomonas vaginalis (Kreutzberger & Rose, 1986).

  • Antimicrobial Agent : Compounds synthesized with this molecule show antimicrobial activity, contributing to pharmaceutical research (Sareen, Khatri, Jain, & Sharma, 2006).

  • Polymer Synthesis : It is used in synthesizing hyperbranched poly(ether ketone) and other polymers with diverse applications (Cho et al., 2001).

  • UV Light Absorbers : Derivatives of this compound can function as UV light absorbers, having applications in materials science and protection against UV radiation (Jiang, Wang, & Li, 2008).

Mechanism of Action

The mechanism of action of “2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine” is not explicitly mentioned in the search results .

Safety and Hazards

The safety and hazards associated with “2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine” are not explicitly mentioned in the search results .

Future Directions

The future directions for the study or use of “2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine” are not explicitly mentioned in the search results .

properties

IUPAC Name

2,4-dichloro-6-(4-fluorophenoxy)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN3O/c10-7-13-8(11)15-9(14-7)16-6-3-1-5(12)2-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBBKPROLZJRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC(=NC(=N2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382302
Record name 2,4-dichloro-6-(4-fluorophenoxy)-1,3,5-triazine
Source EPA DSSTox
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Molecular Weight

260.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine

CAS RN

112748-46-6
Record name 2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112748-46-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichloro-6-(4-fluorophenoxy)-1,3,5-triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DICHLORO-6-(4-FLUOROPHENOXY)-1,3,5-TRIAZINE
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Synthesis routes and methods I

Procedure details

Ex-632B) To a solution of 4-fluorophenol 1.00 g (8.92 mmol) in 30 mL of tetrahydrofuran at 0° C. was added a 60% dispersion of sodium hydride in mineral oil (0.36 g, 8.92 mmol). After 30 min, cyanuric chloride (1.64 g, 8.92 mmol) was added as a heterogeneous mixture in tetrahydrofuran at 0° C. The reaction mixture was allowed to slowly warm to room temperature. After 14 h, the mixture was cooled to 0° C., and a saturated aq. NH4Cl solution was added. The aqueous solution was extracted with diethyl ether (3×50 mL). The combined ether extracts were washed with brine, dried (MgSO4), and concentrated in vacuo to afford 1.34 g (58%) of the desired 2,4-dichloro-6-(4-fluorophenoxy)-1,3,5-triazine product as an off white solid which was taken on to the next step without purification. MS m/z=260 [M+H]+.
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Synthesis routes and methods II

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine

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